

Cyclopropylacetylene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopropylacetylene

Cat. No.: B033242

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CAS Number: 6746-94-7 IUPAC Name: Ethynylcyclopropane

This technical guide provides an in-depth overview of **cyclopropylacetylene**, a key building block in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visualizations to support their work.

Chemical and Physical Properties

Cyclopropylacetylene is a colorless liquid at room temperature.^[1] Its unique structure, featuring a strained cyclopropyl ring directly attached to an acetylene group, imparts high reactivity, making it a valuable intermediate in the synthesis of more complex molecules.^[2]

Table 1: Physical and Chemical Properties of **Cyclopropylacetylene**

Property	Value	Reference
Molecular Formula	C ₅ H ₆	[3]
Molecular Weight	66.10 g/mol	[3]
Boiling Point	51-53 °C	[1]
Density	0.781 g/mL at 25 °C	[1]
Flash Point	-17 °C	[1]
Solubility	Soluble in common organic solvents such as ethyl acetate, dichloromethane, methanol, and dimethyl sulfoxide. Slightly soluble in water.	[1]
Appearance	Colorless liquid	[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **cyclopropylacetylene**.

Table 2: ¹H NMR Spectroscopic Data for **Cyclopropylacetylene** (300 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz	Reference
1.73	d	1H	Acetylenic H	2.2	[4]
1.17-1.27	m	1H	Cyclopropyl CH	[4]	
0.65-0.78	m	4H	Cyclopropyl CH ₂	[4]	

Table 3: ¹³C NMR Spectroscopic Data for **Cyclopropylacetylene** (75 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment	Reference
87.6	Acetylenic C	[4]
63.4	Acetylenic C-H	[4]
8.1	Cyclopropyl CH ₂	[4]
-0.8	Cyclopropyl CH	[4]

Infrared (IR) Spectroscopy: The IR spectrum of **cyclopropylacetylene** exhibits characteristic absorption bands for the acetylenic C-H and C \equiv C bonds.

Table 4: Characteristic IR Absorption Peaks for **Cyclopropylacetylene**

Wavenumber (cm ⁻¹)	Bond Vibration
~3300	\equiv C-H stretch
~2100	C \equiv C stretch

Mass Spectrometry: The mass spectrum of **cyclopropylacetylene** shows a molecular ion peak (M⁺) at m/z = 66.[3] Common fragmentation patterns involve the loss of a hydrogen atom to give a fragment at m/z = 65, and cleavage of the cyclopropyl ring.[3]

Synthesis of Cyclopropylacetylene

Several synthetic routes to **cyclopropylacetylene** have been reported, with varying yields and scalability. Below are detailed protocols for two common methods.

One-Pot Synthesis from 5-Chloro-1-pentyne

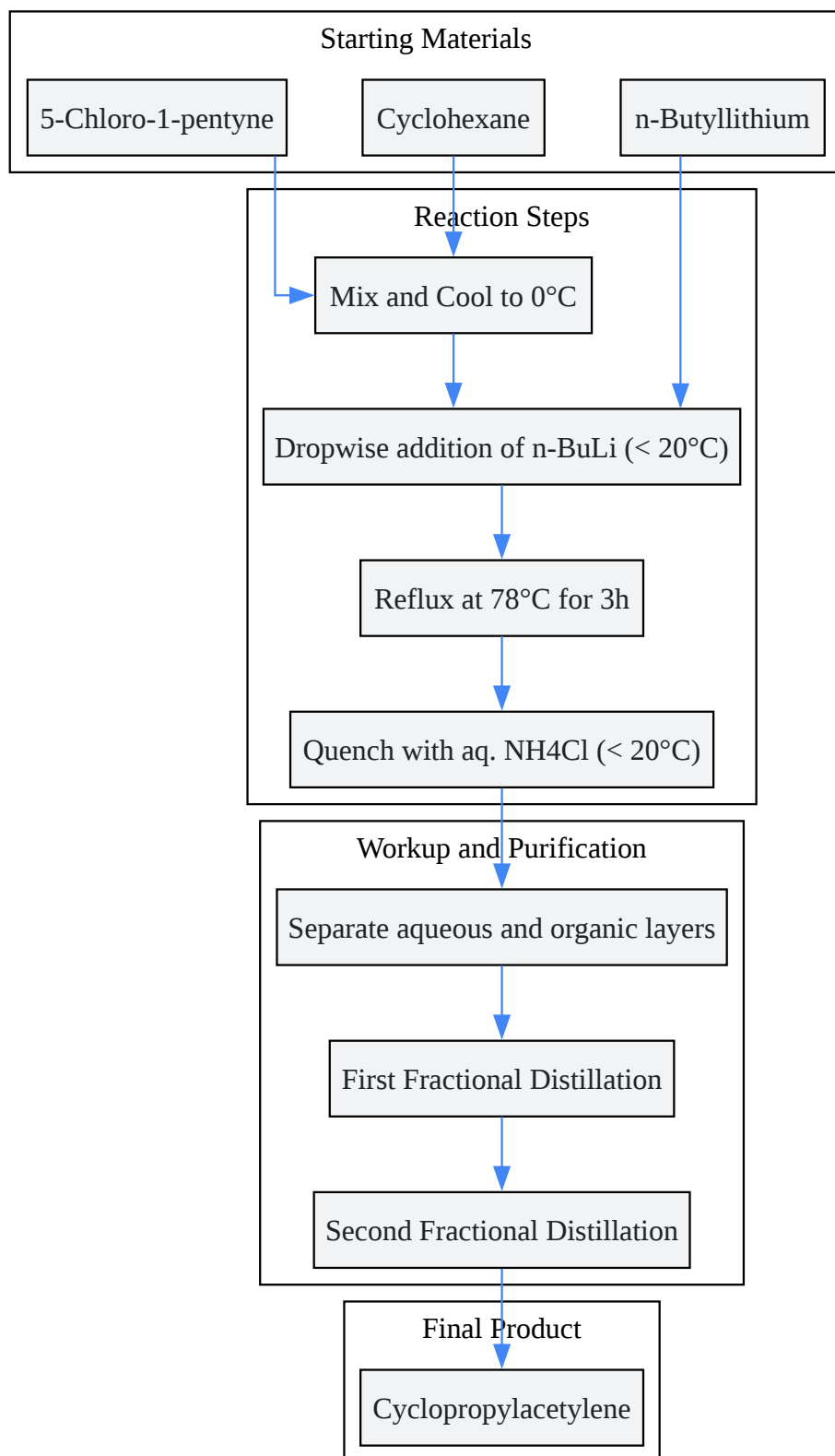
This method provides a convenient one-pot procedure from a commercially available starting material.[4]

Experimental Protocol:

- A 3-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 1-L pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.[4]

- The flask is charged with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane. The mixture is cooled to 0°C.[4]
- To the cooled solution, 1.05 L of butyllithium (2.0 M in cyclohexane, 2.1 mol) is added dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20°C.[4]
- After the addition is complete, the mixture is heated to reflux (78°C) and maintained for 3 hours.[4]
- The reaction is then cooled to 0 to -10°C and carefully quenched by the dropwise addition of 750 mL of saturated aqueous ammonium chloride solution. The temperature should be kept below 20°C during the quench.[4]
- The lower aqueous layer is separated, and the organic layer is fractionally distilled. The fraction boiling between 35-78°C is collected.[4]
- A second fractional distillation of the collected fraction yields pure **cyclopropylacetylene** (boiling point 52-55°C).[4]

The reported yield for this procedure is approximately 58%.[4]



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Caption: Synthetic workflow for the one-pot synthesis of **cyclopropylacetylene**.

Synthesis from Cyclopropyl Methyl Ketone

This is a two-step procedure involving dichlorination followed by double dehydrohalogenation.
[4]

Experimental Protocol:

Step 1: Dichlorination of Cyclopropyl Methyl Ketone

- Cyclopropyl methyl ketone is reacted with phosphorus pentachloride (PCl_5).
- Care must be taken to control the reaction temperature to prevent the opening of the cyclopropyl ring.[4]

Step 2: Double Dehydrohalogenation

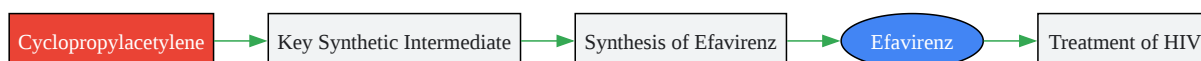
- The resulting 1-cyclopropyl-1,1-dichloroethane is treated with a strong base, such as potassium tert-butoxide in dimethyl sulfoxide (DMSO), to induce double dehydrohalogenation.[4]
- The reaction mixture is worked up to isolate the **cyclopropylacetylene** product.

The overall yield of this method is generally lower, reported to be in the range of 20-25%.[1][4]

Applications in Drug Development

Cyclopropylacetylene is a crucial building block in the synthesis of several pharmaceuticals due to the desirable properties the cyclopropyl moiety imparts to drug candidates, such as increased metabolic stability and enhanced binding affinity.[5]

A prominent example of its application is in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[1] The **cyclopropylacetylene** group is a key structural feature of the Efavirenz molecule.



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Caption: Role of **cyclopropylacetylene** in the synthesis of Efavirenz for HIV treatment.

Safety and Handling

Cyclopropylacetylene is a highly flammable liquid and should be handled with appropriate safety precautions.[1]

GHS Hazard Statements:

- H225: Highly flammable liquid and vapor.[3]
- H315: Causes skin irritation.[3]
- H318: Causes serious eye damage.[3]
- H412: Harmful to aquatic life with long lasting effects.[3]

Precautionary Statements:

- P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is essential to handle **cyclopropylacetylene** in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Store in a cool, dry, and well-ventilated area away from ignition sources.[7]

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References

- 1. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 2. southampton.ac.uk [southampton.ac.uk]
- 3. Cyclopropylacetylene | C5H6 | CID 138823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclopropylacetylene(6746-94-7)FT-IR [chemicalbook.com]
- To cite this document: BenchChem. [Cyclopropylacetylene: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033242#cyclopropylacetylene-cas-number-and-iupac-name]

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